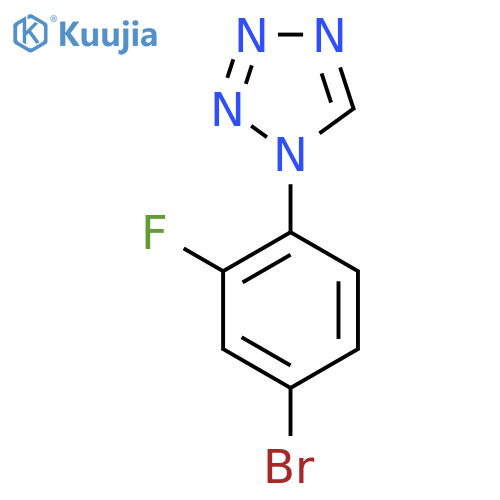

Cas no 530080-21-8 (1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole)

530080-21-8 structure

商品名:1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

-

- 1H-TETRAZOLE, 1-(4-BROMO-2-FLUOROPHENYL)-

- 1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole

- A1-42727

- 530080-21-8

- Z295457330

- EN300-61813

- SCHEMBL3373599

- STLVTUYTSUKTSC-UHFFFAOYSA-N

- G21233

- FWA08021

- AKOS000178660

- 1-(4-bromo-2-fluorophenyl)-1H-tetrazole

- 1-(4-Bromo-2-fluorophenyl)- 1H-tetrazole

- 1-(4-bromo-2-fluorophenyl)tetrazole

- F2190-0713

- CS-0252855

-

- インチ: InChI=1S/C7H4BrFN4/c8-5-1-2-7(6(9)3-5)13-4-10-11-12-13/h1-4H

- InChIKey: STLVTUYTSUKTSC-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1Br)F)N2C=NN=N2

計算された属性

- せいみつぶんしりょう: 241.96034Da

- どういたいしつりょう: 241.96034Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61813-1.0g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95.0% | 1.0g |

$314.0 | 2025-02-20 | |

| Life Chemicals | F2190-0713-10g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95%+ | 10g |

$1117.0 | 2023-09-06 | |

| TRC | B129331-100mg |

1-(4-bromo-2-fluorophenyl)-1h-1,2,3,4-tetrazole |

530080-21-8 | 100mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-61813-0.05g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95.0% | 0.05g |

$53.0 | 2025-02-20 | |

| Life Chemicals | F2190-0713-0.5g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95%+ | 0.5g |

$252.0 | 2023-09-06 | |

| Aaron | AR0193U7-5g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95% | 5g |

$1274.00 | 2025-02-28 | |

| 1PlusChem | 1P0193LV-10g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95% | 10g |

$1726.00 | 2024-04-30 | |

| Aaron | AR0193U7-50mg |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95% | 50mg |

$98.00 | 2025-02-28 | |

| Aaron | AR0193U7-2.5g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95% | 2.5g |

$870.00 | 2025-02-28 | |

| 1PlusChem | 1P0193LV-5g |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole |

530080-21-8 | 95% | 5g |

$1185.00 | 2024-04-30 |

1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole 関連文献

-

1. Book reviews

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

530080-21-8 (1-(4-bromo-2-fluorophenyl)-1H-1,2,3,4-tetrazole) 関連製品

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量